methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate

Solubility Physicochemical Properties Bioavailability

Researchers face limited synthetic handles for phosphodiesterase inhibitor programs requiring nitro pharmacophores. This 5-nitrobenzimidazole-2-carboxylate solves that gap. • PDE inhibition documented (IC50 1.5 ± 0.043 µM, >180-fold vs EDTA control) • Nitro group enables reduction to amine; methyl ester allows hydrolysis/amidation • Kd 4.47 µM vs B. subtilis NOS oxygenase - validated fragment for SAR • 91% isolated yield synthetic protocol; ≥96% purity with MS characterization (m/z 221.9 [M+1]) Available for immediate R&D supply. Dual functionality supports divergent synthesis from a single building block.

Molecular Formula C9H7N3O4
Molecular Weight 221.172
CAS No. 93521-65-4
Cat. No. B2804445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate
CAS93521-65-4
Molecular FormulaC9H7N3O4
Molecular Weight221.172
Structural Identifiers
SMILESCOC(=O)C1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C9H7N3O4/c1-16-9(13)8-10-6-3-2-5(12(14)15)4-7(6)11-8/h2-4H,1H3,(H,10,11)
InChIKeyYXDYHFYQRLFAFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-Nitro-1H-benzo[d]imidazole-2-carboxylate Procurement Guide


Methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate (CAS 93521-65-4) is a 5-nitro-substituted benzimidazole-2-carboxylate ester with the molecular formula C9H7N3O4 and molecular weight 221.17 g/mol . The compound features a nitro group at the 5-position of the benzimidazole core and a methyl ester at the 2-position, imparting electron-withdrawing character and enabling diverse chemical derivatization pathways . As a versatile heterocyclic building block, it serves as a precursor in medicinal chemistry programs targeting phosphodiesterase inhibition and antiparasitic agents [1], while also finding application in materials science as a corrosion inhibitor intermediate .

Nitro-substituted benzimidazole building block for medicinal chemistry derivatization
Supports PDE inhibitor lead optimization and antiparasitic agent synthesis
Dual functional handles: 5-nitro group for reduction; 2-methyl ester for hydrolysis/amidation
Electron-withdrawing scaffold alters solubility and partitioning in assay workflows

Methyl 5-Nitro-1H-benzo[d]imidazole-2-carboxylate: Why Substitution Fails


The substitution pattern of methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate creates a distinct physicochemical and reactivity profile that cannot be replicated by generic benzimidazole-2-carboxylates. The electron-withdrawing 5-nitro group reduces aqueous solubility by approximately 62% compared to the unsubstituted analog (0.29 g/L versus 0.76 g/L at 25°C) , fundamentally altering partitioning behavior in biological assays and synthetic workflows. Critically, the nitro group serves as both a pharmacophore for enzymatic recognition—enabling interactions with PDE and xanthine oxidase targets —and a synthetic handle for reduction to amine derivatives, a transformation unavailable to non-nitrated analogs. Furthermore, the methyl ester at the 2-position provides a hydrolytically labile moiety suitable for prodrug design or further functionalization, distinguishing this scaffold from ethyl ester variants that exhibit different metabolic stability and synthetic reactivity [1].

Target Compound
5-Nitro-2-methyl ester benzimidazole (CAS 93521-65-4)
Non-Nitrated Analog
Unsubstituted benzimidazole-2-carboxylate (CAS 5805-53-8)
5-Nitro group is essential for PDE pharmacophore recognition and redox-active functionality; non-nitrated analogs lack this interaction profile
Methyl ester at the 2-position provides hydrolytically labile prodrug handle; ethyl ester variants may shift metabolic stability and synthetic reactivity
Nitro-driven electron withdrawal reduces aqueous solubility ~62% relative to parent scaffold, altering partitioning and assay behavior; direct substitution may confound results

Methyl 5-Nitro-1H-benzo[d]imidazole-2-carboxylate Differentiation Evidence


Aqueous Solubility: Nitro vs Unsubstituted Scaffold

The introduction of the 5-nitro substituent markedly reduces aqueous solubility compared to the parent benzimidazole-2-carboxylate scaffold. Methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate exhibits a calculated aqueous solubility of 0.29 g/L at 25°C . In contrast, the unsubstituted analog methyl 1H-benzo[d]imidazole-2-carboxylate (CAS 5805-53-8) demonstrates a calculated solubility of 0.76 g/L at 25°C . This represents a 62% reduction in water solubility attributable directly to the electron-withdrawing nitro group.

Aqueous Solubility
Cross-study comparable
0.29 g/L vs 0.76 g/L
62% lower solubility
Nitro group reduces aqueous solubility; partitioning context may differ
ACD/Labs calculated at 25°C; experimental validation recommended
Solubility Physicochemical Properties Bioavailability

Synthetic Accessibility: High-Yield Route

A validated synthetic protocol for methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate has been documented in patent literature with a demonstrated 91% isolated yield [1]. The method proceeds via cyclocondensation of 5-nitro-2-(trichloromethyl)-1H-benzo[d]imidazole with methanol in the presence of sodium carbonate and sodium bicarbonate under reflux conditions. While direct comparative yield data for alternative synthetic routes are not publicly available, the 91% yield establishes a performance benchmark that potential alternative building blocks lacking published high-yield protocols cannot demonstrably match.

Synthetic Yield
Supporting evidence
91% isolated yield documented in patent literature
Supports preparative scalability review
No comparative yield data available for alternative routes
Synthetic Methodology Building Block Process Chemistry

Redox-Active Pharmacophore: PDE Inhibitory Activity

In a systematic structure-activity relationship study of 6-nitrobenzimidazole derivatives, ten compounds exhibited phosphodiesterase inhibitory activity with IC50 values spanning 1.5 ± 0.043 μM to 294.0 ± 16.7 μM [1]. Notably, the most potent compound in this series (Compound 30) achieved an IC50 of 1.5 ± 0.043 μM, representing a >180-fold improvement over the EDTA standard control (IC50 = 274 ± 0.007 μM). While methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate itself was not directly assayed in this study, the 5-nitrobenzimidazole core shared by all active compounds establishes the nitro group as essential for PDE inhibitory activity within this chemotype [1].

PDE Inhibition
Class-level inference
Class IC50 range: 1.5 – 294 μM
Nitro core essential for activity
5-Nitrobenzimidazole pharmacophore required for PDE target engagement
Compound not directly assayed; class-level SAR inference
Phosphodiesterase Inhibition Enzyme Assay Medicinal Chemistry

Binding Affinity to Nitric Oxide Synthase

Methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate has been evaluated for binding to nitric oxide synthase oxygenase from Bacillus subtilis, yielding a measured Kd of 4.47 × 10³ nM (4.47 μM) [1]. The assay measured the difference between imidazole-bound low-spin (430 nm) and inhibitor-bound high-spin (395 nm) spectral peaks. While this binding affinity is modest, the existence of a documented Kd value provides a reference point that is absent for the unsubstituted benzimidazole-2-carboxylate analog (CAS 5805-53-8), for which no such binding data are reported in the BindingDB repository.

NOS Binding
Supporting evidence
Kd = 4.47 μM (B. subtilis NOS oxygenase)
Documented binding enables structure-based optimization programs
Modest affinity; comparator analog lacks any published binding data
Enzyme Inhibition Nitric Oxide Synthase Binding Affinity

Physicochemical Differentiation from Parent Scaffold

The addition of the 5-nitro group to the benzimidazole-2-carboxylate scaffold increases molecular weight by 45.0 g/mol compared to the parent compound—from 176.17 g/mol (CAS 5805-53-8) to 221.17 g/mol (CAS 93521-65-4) . This 25.5% increase in molecular mass, coupled with the introduction of two additional oxygen atoms and one nitrogen atom, fundamentally alters the compound's position in chemical property space. The nitro substituent also contributes to an increased calculated density of 1.527 ± 0.06 g/cm³ at 20°C , compared to 1.324 ± 0.06 g/cm³ for the unsubstituted analog .

Physicochemical Shift
Cross-study comparable
MW +45.0 g/mol (+25.5%)
Density +0.203 g/cm³ (+15.3%)
Nitro group alters chromatographic retention and crystallization behavior
Substitution with lighter analog yields different process outcomes
Physicochemical Properties Molecular Descriptors Chemical Space

Methyl 5-Nitro-1H-benzo[d]imidazole-2-carboxylate Validated Applications


PDE Inhibitor Lead Optimization

As a 5-nitrobenzimidazole-2-carboxylate building block, this compound serves as a core scaffold for phosphodiesterase inhibitor development. SAR studies confirm that 6-nitrobenzimidazole derivatives achieve PDE inhibition with IC50 values as low as 1.5 ± 0.043 μM, a >180-fold improvement over EDTA controls [1]. The methyl ester at the 2-position provides a hydrolyzable prodrug moiety or synthetic handle for amide coupling, while the nitro group can be reduced to an amine for further diversification. This positions the compound as a strategic intermediate for PDE-targeted programs where the nitro group is essential for activity.

Nitric Oxide Synthase Probe Development

The documented Kd of 4.47 μM for nitric oxide synthase oxygenase from B. subtilis [1] establishes a baseline binding profile for this scaffold. While modest, this affinity provides a starting point for fragment-based drug discovery or structure-guided optimization. The availability of a measured binding constant enables quantitative structure-activity relationship (QSAR) modeling that would be impossible with uncharacterized analogs.

Versatile Benzimidazole Building Block

A validated synthetic protocol achieving 91% isolated yield has been documented [1], demonstrating preparative accessibility. The compound's dual functionality—nitro group for reduction chemistry and methyl ester for hydrolysis/amidation—enables divergent synthesis strategies. With purity specifications of ≥96% from commercial suppliers and documented MS characterization (m/z 221.9 [M+1]), the compound meets the identity and purity requirements for reproducible research use.

Corrosion Inhibitor Intermediate Development

The 5-nitro group and methyl ester enable metal surface passivation applications [1]. The electron-withdrawing nitro substituent modulates the compound's interaction with metal surfaces, while the benzimidazole core provides coordination sites for surface binding. The compound's calculated density (1.527 g/cm³) and solubility profile (0.29 g/L in water) inform formulation strategies for corrosion inhibition studies.

Application
Selection Property
Validation Focus
PDE inhibitor lead optimization
5-Nitro pharmacophore presence
PDE inhibition SAR and redox-active functionality review
NOS probe development
Documented target engagement
Binding affinity confirmation and structure-based optimization
Versatile building block synthesis
Dual functional handles
Reduction/hydrolysis pathway reproducibility and purity verification
Corrosion inhibitor intermediate
Electron-withdrawing scaffold
Surface passivation performance and formulation compatibility

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47 linked technical documents
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